Ethyl 4-(benzyloxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-(benzyloxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a benzyloxy group at position 4 and a 4-fluorophenyl substituent at position 1 of the pyridazine core. These analogs exhibit diverse physicochemical and biological properties influenced by substituent electronic and steric effects .
Properties
IUPAC Name |
ethyl 1-(4-fluorophenyl)-6-oxo-4-phenylmethoxypyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4/c1-2-26-20(25)19-17(27-13-14-6-4-3-5-7-14)12-18(24)23(22-19)16-10-8-15(21)9-11-16/h3-12H,2,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMLJBWDBINXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Pyridazine derivatives with modifications at positions 1, 4, and 6 demonstrate significant variability in melting points, yields, and solubility. Below is a comparative analysis based on available
Table 1: Key Physical Properties of Ethyl Pyridazine Carboxylate Derivatives
Key Observations :
- High-Yield Derivatives : The hydroxyl-substituted analog (Entry 2) exhibits a 95% yield and a high melting point (220–223°C), likely due to hydrogen bonding and crystallinity .
- Benzyloxy vs. Methoxy : The target compound’s benzyloxy group (4-OBn) is bulkier than methoxy (4-OCH₃, Entry 5), which may reduce solubility but improve lipophilicity .
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